

# alpha-Bromo-2,3,4,5-tetrafluorotoluene

## molecular structure

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### Compound of Interest

Compound Name: *2,3,4,5-Tetrafluorobenzyl bromide*

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## Technical Guide: $\alpha$ -Bromo-2,3,4,5,6-pentafluorotoluene

An In-depth Technical Guide on the Molecular Structure, Properties, and Applications of  $\alpha$ -Bromo-2,3,4,5,6-pentafluorotoluene for Researchers, Scientists, and Drug Development Professionals.

## Abstract

This technical guide provides a comprehensive overview of  $\alpha$ -bromo-2,3,4,5,6-pentafluorotoluene, a versatile reagent widely utilized in analytical chemistry and organic synthesis. While the initial query specified a tetrafluoro- derivative, the vast body of scientific literature points towards the pentafluoro- compound as the more common and extensively documented reagent. This guide will focus on the molecular structure, physicochemical properties, spectroscopic data, and key applications of  $\alpha$ -bromo-2,3,4,5,6-pentafluorotoluene, with a particular emphasis on its role as a derivatizing agent in sensitive analytical methodologies relevant to drug development and research. Detailed experimental protocols for its application in the derivatization of carboxylic acids for gas chromatography-mass spectrometry (GC-MS) analysis are also provided.

## Introduction

$\alpha$ -Bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBr), is a highly reactive organofluorine compound. Its structure consists of a toluene molecule where the five hydrogen atoms on the benzene ring have been substituted with fluorine atoms, and one hydrogen atom on the methyl group has been replaced by a bromine atom. This unique combination of a reactive benzylic bromide and a highly electronegative pentafluorophenyl group imparts desirable properties, making it an invaluable tool in analytical chemistry.<sup>[1]</sup>

The primary application of  $\alpha$ -bromo-2,3,4,5,6-pentafluorotoluene is as a derivatizing agent for compounds containing nucleophilic functional groups, such as carboxylic acids, alcohols, phenols, and amines.<sup>[1]</sup> The resulting pentafluorobenzyl (PFB) derivatives exhibit enhanced volatility and thermal stability, making them amenable to analysis by gas chromatography.<sup>[2]</sup> Furthermore, the pentafluorophenyl group is a strong electron-capturing moiety, which significantly enhances the sensitivity of detection by electron capture detection (ECD) and electron-capture negative-ion chemical ionization mass spectrometry (ECNICI-MS).<sup>[2]</sup> This high sensitivity is particularly advantageous in trace analysis, a common requirement in drug metabolism studies, environmental monitoring, and clinical diagnostics.

## Molecular Structure and Chemical Identifiers

The molecular structure of  $\alpha$ -bromo-2,3,4,5,6-pentafluorotoluene is characterized by a pentafluorinated benzene ring attached to a bromomethyl group.

Identifier	Value
IUPAC Name	1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene <sup>[3]</sup>
Synonyms	Pentafluorobenzyl bromide, PFBr, (Bromomethyl)pentafluorobenzene
CAS Number	1765-40-8 <sup>[3]</sup>
Molecular Formula	C <sub>7</sub> H <sub>2</sub> BrF <sub>5</sub> <sup>[3]</sup>
Molecular Weight	260.99 g/mol
SMILES	C(C1=C(C(=C(C(=C1F)F)F)F)F)Br <sup>[3]</sup>
InChI Key	XDEPVFFKOVVDUNO-UHFFFAOYSA-N <sup>[3]</sup>

## Physicochemical Properties

$\alpha$ -Bromo-2,3,4,5,6-pentafluorotoluene is a colorless to pale yellow liquid at room temperature.

[4] It is a lachrymator and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

Property	Value
Appearance	Colorless to pale yellow liquid[4]
Melting Point	19-20 °C
Boiling Point	174-175 °C
Density	1.728 g/mL at 25 °C
Refractive Index (n <sup>20</sup> /D)	1.471
Flash Point	82 °C[3]
Solubility	Soluble in chloroform, ethyl acetate (trace), methanol (trace). Hydrolyzes in water.[4]

## Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for  $\alpha$ -bromo-2,3,4,5,6-pentafluorotoluene.

Spectroscopy	Characteristic Peaks/Shifts
<sup>1</sup> H NMR	The <sup>1</sup> H NMR spectrum shows a singlet for the methylene (-CH <sub>2</sub> -) protons. The chemical shift is typically observed in the range of 4.4-4.6 ppm, downfield due to the deshielding effects of the adjacent bromine atom and the pentafluorophenyl ring.
<sup>13</sup> C NMR	The <sup>13</sup> C NMR spectrum displays signals for the methylene carbon and the carbons of the pentafluorophenyl ring. The methylene carbon signal appears around 25-30 ppm. The aromatic region will show complex splitting patterns due to C-F coupling.
IR Spectroscopy	The IR spectrum exhibits characteristic absorptions for the C-F stretching vibrations in the range of 1500-1000 cm <sup>-1</sup> . Aromatic C=C stretching vibrations are observed around 1650 and 1520 cm <sup>-1</sup> . The C-Br stretching vibration typically appears in the fingerprint region.
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M <sup>+</sup> ) and characteristic fragmentation patterns, including the loss of the bromine atom and the formation of the pentafluorobenzyl cation.

## Experimental Protocols

### Synthesis of $\alpha$ -Bromo-2,3,4,5,6-pentafluorotoluene

A common laboratory-scale synthesis involves the free-radical bromination of pentafluorotoluene using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.

Materials:

- Pentafluorotoluene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide or Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (or a suitable alternative solvent)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Distillation apparatus

**Procedure:**

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentafluorotoluene and a slight molar excess of NBS in carbon tetrachloride.
- Add a catalytic amount of benzoyl peroxide or AIBN to the mixture.
- Heat the reaction mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by GC or TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by washing with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by vacuum distillation to obtain pure  $\alpha$ -bromo-2,3,4,5,6-pentafluorotoluene.

## Derivatization of Carboxylic Acids for GC-MS Analysis

This protocol describes a general procedure for the derivatization of carboxylic acids to their corresponding pentafluorobenzyl esters.<sup>[6]</sup>

### Materials:

- Sample containing carboxylic acids
- $\alpha$ -Bromo-2,3,4,5,6-pentafluorotoluene solution (e.g., 10% in acetone)
- Potassium carbonate or another suitable base
- Acetone or other suitable organic solvent
- Internal standard (optional, e.g., a deuterated analog of the analyte)
- Vortex mixer
- Heating block or water bath
- GC-MS system

### Procedure:

- To a known volume of the sample (e.g., in an aqueous solution or an organic extract), add a suitable amount of internal standard.
- Adjust the pH of the aqueous sample to be basic ( $\text{pH} > 8$ ) to ensure the carboxylic acids are in their carboxylate form.
- Add a catalytic amount of a base like potassium carbonate.
- Add an excess of the  $\alpha$ -bromo-2,3,4,5,6-pentafluorotoluene solution.
- Vortex the mixture thoroughly to ensure proper mixing.

- Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 30-60 minutes) to facilitate the derivatization reaction.
- After cooling to room temperature, extract the PFB esters into a water-immiscible organic solvent such as hexane or ethyl acetate.
- Wash the organic extract with water to remove any excess reagents.
- Dry the organic layer over anhydrous sodium sulfate.
- The resulting solution containing the PFB derivatives is ready for injection into the GC-MS system.

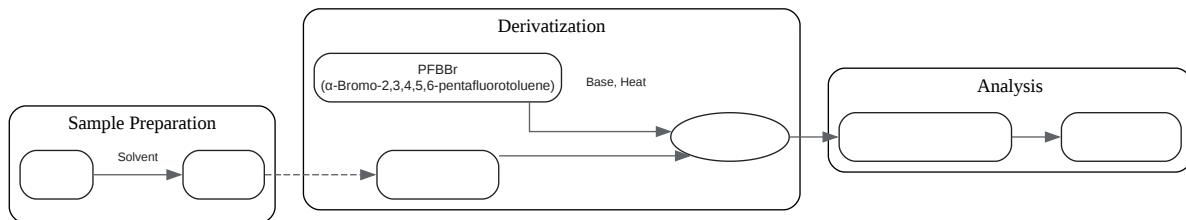
## Applications in Drug Development and Research

The high sensitivity and selectivity afforded by derivatization with  $\alpha$ -bromo-2,3,4,5,6-pentafluorotoluene make it a valuable tool in various stages of drug development and research:

- Pharmacokinetic Studies: Quantifying low concentrations of drug metabolites containing carboxylic acid or hydroxyl groups in biological matrices such as plasma, urine, and tissues.
- Metabolite Identification: Aiding in the structural elucidation of metabolites by providing derivatives with favorable chromatographic and mass spectrometric properties.
- Biomarker Analysis: Measuring endogenous compounds (e.g., fatty acids, steroids) that can serve as biomarkers for disease states or drug efficacy.<sup>[7]</sup>
- Impurity Profiling: Detecting and quantifying trace-level impurities in active pharmaceutical ingredients (APIs) and formulated drug products.
- Environmental Monitoring: Assessing the presence of pharmaceutical compounds and their degradation products in the environment.

## Visualization of Derivatization Pathway

The following diagram illustrates the general workflow for the derivatization of a carboxylic acid with  $\alpha$ -bromo-2,3,4,5,6-pentafluorotoluene for subsequent GC-MS analysis.

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